Product packaging for 1,4-Dichloropyrrolo[1,2-a]quinoxaline(Cat. No.:)

1,4-Dichloropyrrolo[1,2-a]quinoxaline

Cat. No.: B12974531
M. Wt: 237.08 g/mol
InChI Key: HBWRNCYIAYBAPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dichloropyrrolo[1,2-a]quinoxaline is a versatile nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The pyrrolo[1,2-a]quinoxaline core is recognized for its broad spectrum of pharmacological activities, and the chlorine atoms at the 1 and 4 positions make this derivative a valuable synthetic intermediate for further functionalization via cross-coupling and other substitution reactions . This compound serves as a key precursor in the synthesis of sophisticated molecular structures for biological evaluation. Research into analogous pyrrolo[1,2-a]quinoxaline derivatives has demonstrated potent antimicrobial properties, with specific compounds exhibiting promising activity against Mycobacterium tuberculosis . Furthermore, the scaffold has shown considerable anticancer potential; novel derivatives have been found to significantly inhibit the colony formation of cancer cells, highlighting its value in oncology research . In the realm of antiviral research, certain pyrrolo[1,2-a]quinoxaline-based molecules have been identified as potent activators of Sirt6, a cellular enzyme with emerging antiviral roles, and have demonstrated activity against viruses such as SARS-CoV-2 in vitro . The mechanism of action for these biological effects is often multi-faceted, potentially involving the inhibition of specific enzyme targets like InhA in tuberculosis or the modulation of sirtuin activity and subsequent inflammatory pathways in other diseases . FOR RESEARCH USE ONLY. This product is intended for laboratory research purposes only and is not approved for use in humans, animals, or as a diagnostic agent. It is the responsibility of the researcher to ensure all applicable institutional and governmental regulations are followed when handling this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H6Cl2N2 B12974531 1,4-Dichloropyrrolo[1,2-a]quinoxaline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H6Cl2N2

Molecular Weight

237.08 g/mol

IUPAC Name

1,4-dichloropyrrolo[1,2-a]quinoxaline

InChI

InChI=1S/C11H6Cl2N2/c12-10-6-5-9-11(13)14-7-3-1-2-4-8(7)15(9)10/h1-6H

InChI Key

HBWRNCYIAYBAPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=CC=C(N23)Cl)Cl

Origin of Product

United States

Structure Activity Relationship Sar Studies and Molecular Design Principles for Halogenated Pyrrolo 1,2 a Quinoxalines

Methodologies for SAR Elucidation

The elucidation of structure-activity relationships for pyrrolo[1,2-a]quinoxaline (B1220188) derivatives involves a combination of synthetic chemistry, biological evaluation, and computational modeling. nih.govnih.gov These methodologies allow researchers to systematically probe the effects of structural modifications on biological activity.

Systematic substitution is a cornerstone of SAR studies, providing insights into how different functional groups at various positions on the pyrrolo[1,2-a]quinoxaline core influence its biological profile. researchgate.netnih.gov The synthesis of a series of analogs with varied substituents allows for a direct comparison of their activities. nih.gov

For instance, studies on pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives as Bruton's tyrosine kinase (BTK) inhibitors involved the synthesis and evaluation of numerous compounds to establish a clear SAR. nih.gov In one study, the replacement of a phenyl ring with a pyridyl group and subsequent modifications to this pyridine (B92270) ring were explored to enhance activity. nih.gov This systematic approach led to the discovery of potent and selective Sirt6 activators. nih.gov

Research on quinoxaline (B1680401) derivatives as anticancer agents has shown that unsubstituted aromatic rings can lead to higher activity than substituted ones. mdpi.com Specifically, the presence of an electron-withdrawing group like chlorine was found to be more effective than bromine or an electron-releasing methyl group. mdpi.com The nature and position of linkers are also critical; for example, an NH-CO linker at the second position of the quinoxaline nucleus was shown to increase anticancer activity, whereas aliphatic linkers diminished it. mdpi.com

The following table summarizes the impact of substitutions on the anticancer activity of certain quinoxaline derivatives.

PositionSubstituent/LinkerEffect on Anticancer Activity
Aromatic RingsUnsubstituted (H)Higher activity
Aromatic RingsChlorine (Cl)Higher activity than Br or CH₃
Position 2NH-CO linkerIncreased activity
Position 2Aliphatic linkersDecreased activity

This table is based on findings from SAR studies on quinoxaline derivatives. mdpi.com

Understanding the interaction between a ligand and its biological target at the molecular level is crucial for rational drug design. This involves correlating specific structural features of the pyrrolo[1,2-a]quinoxaline derivatives with their binding affinity and selectivity.

Halogenation is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a lead compound. The position and nature of the halogen atom can significantly affect binding affinity and selectivity. researchgate.netscirp.orgresearchgate.netresearchgate.net For example, the synthesis of 4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid resulted in a potent inhibitor of human protein kinase CK2, highlighting the importance of the chloro-substituent on the phenylamino (B1219803) moiety. nih.gov

Methods for the selective halogenation of the pyrrolo[1,2-a]quinoxaline core have been developed, allowing for the introduction of chlorine, bromine, and iodine at specific positions, such as C1 and C3. scirp.orgresearchgate.netresearchgate.netrsc.org This regioselectivity is vital for systematically studying the impact of halogen placement on biological activity. rsc.org For example, a method for the regioselective bromination of pyrrolo[1,2-a]quinoxalines can yield either C3-brominated or C1,C3-dibrominated products. researchgate.net Another study reported the highly selective direct iodination at the C3 position. rsc.org

The introduction of different substituents can alter the molecule's electronic distribution, conformation, and ability to form key interactions with the target protein. For instance, in the development of Sirt6 activators, the introduction of a functional hydrophilic side chain at the 2-position of a 3-pyridyl moiety was explored. nih.govnih.gov This modification was intended to improve efficacy and reduce cytotoxicity. nih.gov The presence of a methoxy (B1213986) group on the pyrrolo[1,2-a]quinoxaline nucleus has been observed to increase antimalarial activity. researchgate.net

A study on pyrrolo[1,2-a]quinoxaline-based Sirt6 activators found that a protonated nitrogen on the side chain of one compound forms π-cation interactions with a tryptophan residue (Trp188) in the binding pocket, stabilizing the ligand. nih.gov This highlights how specific substituents can lead to favorable molecular interactions.

Correlating Structural Modifications with Biological Target Interaction at a Molecular Level

Computational Approaches in SAR and Molecular Design

Computational methods are indispensable tools in modern drug discovery, providing insights that guide the design and optimization of new compounds.

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a ligand to its target receptor. nih.govnih.gov Docking studies can predict the binding pose of a molecule in the active site of a protein, helping to rationalize observed biological activities and guide the design of new analogs. nih.gov

In the development of pyrrolo[1,2-a]quinoxaline-based Sirt6 activators, molecular docking was used to understand how these molecules bind to the Sirt6 protein. nih.govnih.gov The docking results indicated that a protonated nitrogen on the side chain of a particularly potent compound forms a stabilizing π-cation interaction with Trp188 in an extended binding pocket. nih.gov

MD simulations can further refine the understanding of ligand-target interactions by simulating the dynamic behavior of the complex over time. nih.gov These simulations provide insights into the stability of the binding pose and the key interactions that maintain the ligand-receptor complex. nih.gov For instance, MD simulations have been used to validate docking results and identify crucial polar and nonpolar interactions that influence the bioactivities of inhibitors for various protein targets. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations serve as a powerful tool for elucidating the electronic structure and predicting the reactivity of halogenated pyrrolo[1,2-a]quinoxalines. These computational methods provide insights into molecular properties that are difficult to determine experimentally. For instance, studies on quinoxaline derivatives have employed quantum-chemical methods to establish relationships between electronic structure and biological activity. sciencepublishinggroup.com

Theoretical calculations, often validated by experimental data, help to understand the impact of substituents on the photophysical properties of the pyrrolo[1,2-a]quinoxaline core. nih.gov Computational studies can predict absorption and emission wavelengths, which often align closely with experimental findings in various solvents. nih.gov For example, in substituted pyrrolo[1,2-a]quinoxalines, the lowest energy transitions (S0–S1) are typically attributed to the Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) excitation. nih.gov

The electronic properties of the parent pyrrolo[1,2-a]quinoxaline scaffold are characterized by a dual electron donor/acceptor nature arising from its pyridine-pyrrole core. nih.gov The introduction of halogen atoms, such as chlorine at the C1 and C4 positions in 1,4-Dichloropyrrolo[1,2-a]quinoxaline, significantly modulates the electronic distribution and, consequently, the reactivity of the molecule. These calculations can determine various reactivity descriptors, including:

Frontier Molecular Orbital Energies (HOMO and LUMO): The energy gap between the HOMO and LUMO is a critical indicator of molecular reactivity and stability. Halogenation can lower the energies of these orbitals, affecting the molecule's susceptibility to nucleophilic or electrophilic attack.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting sites of interaction with other molecules.

Atomic Charges: Calculations can quantify the partial charges on each atom, revealing how the electronegative chlorine atoms withdraw electron density from the quinoxaline ring system.

These theoretical insights are fundamental for understanding the behavior of halogenated pyrrolo[1,2-a]quinoxalines and for designing new derivatives with specific electronic properties. sciencepublishinggroup.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Chemical Activity Trends

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For quinoxaline derivatives, QSAR studies have been instrumental in predicting their activity and guiding the design of more potent analogs. nih.govmdpi.com

A typical QSAR study involves calculating a set of molecular descriptors for each compound in a series and then using statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, to build a predictive model. chemmethod.comnih.gov The goal is to create a statistically significant model that can reliably predict the activity of new, unsynthesized compounds. sciencepublishinggroup.comnih.gov

For halogenated pyrrolo[1,2-a]quinoxalines, a QSAR model would correlate descriptors with a specific chemical or biological activity. Key aspects include:

Descriptor Selection: A wide range of descriptors can be used, categorized as:

Electronic: Dipole moment, atomic charges, HOMO/LUMO energies.

Steric: Molecular volume, surface area, specific substituent parameters (e.g., Taft's Es). nih.gov

Hydrophobic: LogP (partition coefficient).

Topological: Indices describing molecular connectivity and shape.

Model Building and Validation: The dataset is typically divided into a training set to build the model and a test set to validate its predictive power. mdpi.com Statistical parameters like the correlation coefficient (R²), cross-validated R² (q²), and the F-test value are used to assess the model's quality. sciencepublishinggroup.comnih.gov

For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize the regions where steric, electrostatic, or other fields positively or negatively influence activity. nih.govmdpi.com These maps provide intuitive guidance for structural modification. Studies on quinoxaline 1,4-di-N-oxide derivatives have successfully used CoMFA and CoMSIA to build models that inform the rational design of new antitubercular agents. nih.gov The presence of a halogen at the C7 position of the quinoxaline nucleus was found to increase antimycobacterial activity in some series. nih.gov

Table 1: Key Parameters in QSAR Modeling of Quinoxaline Derivatives

Parameter Description Relevance to Halogenated Pyrrolo[1,2-a]quinoxalines
R² (Correlation Coefficient) Indicates the proportion of variance in the dependent variable (activity) that is predictable from the independent variables (descriptors). A high R² suggests a strong correlation between the selected descriptors and the activity of the quinoxaline derivatives.
q² (Cross-Validated R²) A measure of the model's internal predictive ability, obtained through methods like leave-one-out cross-validation. A high q² indicates the robustness and predictive power of the QSAR model for new pyrrolo[1,2-a]quinoxaline analogs.
Steric Descriptors (e.g., Es) Quantify the bulk and shape of substituents. The size and position of chlorine atoms can be critical for molecular interactions, and this parameter helps quantify that effect. nih.gov
Electronic Descriptors (e.g., σp) Describe the electron-donating or electron-withdrawing nature of substituents. Halogens are electron-withdrawing, and this descriptor helps model their influence on the electronic environment of the scaffold.

| Hydrophobic Descriptors (LogP) | Measure the lipophilicity of the molecule. | Affects how the compound partitions between aqueous and lipid environments, which is crucial for many biological activities. |

Rational Design Strategies for Halogenated Pyrrolo[1,2-a]quinoxalines

Rational design strategies leverage the understanding gained from SAR studies, quantum chemical calculations, and QSAR modeling to create new halogenated pyrrolo[1,2-a]quinoxalines with desired properties. These strategies move beyond random screening to a more directed approach to chemical synthesis.

Scaffold Optimization and Derivatization for Modulating Molecular Recognition

The pyrrolo[1,2-a]quinoxaline scaffold is recognized as a valuable template in medicinal chemistry. nih.govscribd.com Scaffold optimization involves making systematic modifications to this core structure to enhance its interaction with a biological target or to fine-tune its chemical properties. Derivatization, particularly with halogens, is a key strategy in this process. rawdatalibrary.netresearchgate.net

Bioisosteric Replacement: Halogens, particularly chlorine, are often used as bioisosteres for other functional groups. Replacing a hydrogen or a methyl group with a chlorine atom can alter the molecule's size, lipophilicity, and electronic distribution, potentially leading to improved binding affinity or metabolic stability.

Positional Isomerism: The placement of halogen substituents on the pyrrolo[1,2-a]quinoxaline ring system is critical. The introduction of chlorine at the C1 and C4 positions, as in this compound, creates specific electronic and steric features. Structure-based design, informed by docking studies, can guide the optimal placement of these substituents to maximize interactions within a target's binding pocket. nih.govnih.gov

Introduction of Functional Groups: Beyond halogenation, the scaffold can be further derivatized with other groups to modulate molecular recognition. For instance, introducing hydrophilic side chains can improve solubility or create new hydrogen bonding opportunities. nih.gov Studies on related quinoxaline scaffolds have shown that substituents at various positions can be chosen based on previous SAR studies to enhance specific activities. nih.gov The pyrrolo[1,2-a]quinoxaline scaffold has been modified to create derivatives with potent biological activities, including Sirt6 activators and BTK inhibitors. nih.govnih.gov

Table 2: Strategies for Scaffold Optimization of Pyrrolo[1,2-a]quinoxalines

Strategy Example Modification Desired Outcome
Halogenation Introduction of Cl, Br, or F atoms at specific positions. rawdatalibrary.net Modulate electronics, improve binding affinity, block metabolic sites.
Side Chain Extension Adding alkyl or aryl groups. Explore additional binding pockets, alter solubility and lipophilicity.
Ring Modification Opening or contracting parts of the heterocyclic system. nih.gov Reduce structural rigidity, improve physicochemical properties. nih.gov

| Functional Group Interconversion | Converting an ester to an amide or carboxylic acid. | Introduce new hydrogen bond donors/acceptors for enhanced molecular recognition. |

Design of Probes and Sensors based on Structural Modifications and Predicted Properties

The unique photophysical properties of the pyrrolo[1,2-a]quinoxaline scaffold make it an attractive candidate for the development of fluorescent probes and chemical sensors. nih.gov The design of these functional molecules relies on precise structural modifications to induce a detectable change in a physical property, typically fluorescence, upon interaction with a specific analyte.

Fluorescence Modulation: The core principle often involves modulating processes like intramolecular charge transfer (ICT). nih.gov By attaching a specific recognition unit (a receptor for an ion or molecule) to the pyrrolo[1,2-a]quinoxaline fluorophore, the binding event can alter the electronic structure of the system, leading to a "turn-on" or "turn-off" fluorescence response.

Targeted Modifications: Quantum chemical calculations can predict how structural changes will affect the absorption and emission spectra. For example, substituting the scaffold with different heterocyclic groups can tune the photophysical properties. nih.gov The introduction of halogens can also play a role by influencing the electronic states and intersystem crossing rates, which are relevant for both fluorescence and phosphorescence.

Aggregation-Induced Emission (AIE): Some pyrrolo[1,2-a]quinoxaline derivatives exhibit aggregation-induced emission, where fluorescence is enhanced in an aggregated state. nih.gov This property is highly valuable for developing sensors that operate in aqueous media or for bioimaging applications.

The design process involves a synergistic combination of computational prediction and synthetic chemistry. Theoretical models can screen potential candidates and predict their sensing capabilities before committing to laboratory synthesis, accelerating the development of novel probes and sensors based on the halogenated pyrrolo[1,2-a]quinoxaline framework. nih.govresearchgate.net

Advanced Spectroscopic and Characterization Techniques for 1,4 Dichloropyrrolo 1,2 a Quinoxaline and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For the pyrrolo[1,2-a]quinoxaline (B1220188) scaffold, a suite of 1D and 2D NMR experiments is typically employed to assign all proton and carbon signals unambiguously.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. In the ¹H NMR spectrum of a typical pyrrolo[1,2-a]quinoxaline, protons on the aromatic and heteroaromatic rings resonate in the downfield region (typically δ 6.5-9.0 ppm). rsc.orgrsc.org The chemical shifts and coupling constants (J-values) are crucial for determining the substitution pattern on both the pyrrole (B145914) and quinoxaline (B1680401) ring systems.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts of all carbon atoms, including quaternary carbons that are not visible in the proton spectrum. The positions of the chloro-substituents in a compound like 1,4-Dichloropyrrolo[1,2-a]quinoxaline would significantly influence the chemical shifts of the carbons to which they are attached (C1 and C4) and adjacent carbons, serving as a key indicator of their location. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for a Chloro-Substituted Pyrrolo[1,2-a]quinoxaline Analog (Note: This table is illustrative, based on data for 3-Bromo-7-chloropyrrolo[1,2-a]quinoxaline, as specific data for the 1,4-dichloro derivative was not found) rsc.org

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
1--
2--
3-96.10
48.78 (s)145.02
6-126.05
7-131.24
87.49 (dd)123.82
97.96 (d)114.69

Data acquired in CDCl₃ at 400 MHz for ¹H and 101 MHz for ¹³C.

To resolve ambiguities and confirm the complete molecular structure, a variety of two-dimensional NMR experiments are utilized.

H,H-COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons. This is essential for tracing the proton networks within the individual rings of the pyrrolo[1,2-a]quinoxaline system.

H,C-HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. This technique is invaluable for assigning carbon resonances based on previously assigned proton signals.

H,C-HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH couplings). This is particularly crucial for identifying quaternary carbons and for connecting different fragments of the molecule, for example, confirming the connectivity across the nitrogen atoms and the fusion of the rings.

H,N-HMBC (Heteronuclear Multiple Bond Correlation): Similar to H,C-HMBC, this experiment reveals correlations between protons and nitrogen atoms over multiple bonds, helping to confirm the nitrogen positions within the heterocyclic core.

H,H-NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close to each other in space, regardless of whether they are connected through bonds. This is useful for determining the stereochemistry and conformation of substituents.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the determination of the exact elemental formula of the compound. For this compound, HRMS would be used to confirm the molecular formula C₁₁H₆Cl₂N₂. A key feature would be the characteristic isotopic pattern for a molecule containing two chlorine atoms (a combination of ³⁵Cl and ³⁷Cl isotopes), which would show a distinctive M, M+2, and M+4 peak pattern with a specific intensity ratio (approximately 9:6:1), providing definitive evidence for the presence of two chlorine atoms. rsc.org

X-Ray Crystallography

While NMR and MS provide data on connectivity and composition, X-ray crystallography offers the ultimate confirmation of a molecule's three-dimensional structure in the solid state.

This technique requires a suitable single crystal of the compound. X-rays are diffracted by the electrons in the crystal lattice, producing a diffraction pattern that can be mathematically analyzed to generate a precise 3D model of the molecule. For a pyrrolo[1,2-a]quinoxaline derivative, this analysis would confirm the planarity of the fused ring system and determine the precise bond lengths and angles. nih.gov It would unequivocally verify the positions of the chlorine atoms at C1 and C4 and reveal how the molecules pack together in the crystal lattice, showing any intermolecular interactions such as π-π stacking. nih.gov

Table 2: Illustrative Crystallographic Data Parameters (Note: This is a generalized table of parameters typically reported in a crystallographic study, as specific data for this compound was not found)

Parameter Description
Empirical formulaC₁₁H₆Cl₂N₂
Formula massCalculated molecular weight
Crystal systeme.g., Monoclinic, Orthorhombic
Space groupDescribes the symmetry of the unit cell
Unit cell dimensionsa, b, c (Å); α, β, γ (°)
Volume (V)Volume of the unit cell (ų)
ZNumber of molecules in the unit cell
Density (calculated)Calculated density of the crystal (g/cm³)
R-factorA measure of the agreement between the
crystallographic model and the experimental
X-ray diffraction data

Infrared (IR) Spectroscopy for Functional Group Identification

A general analysis of the FT-IR spectra of various quinoxaline derivatives is often performed by simulating the corresponding experimental spectra to assign vibrational modes accurately. mdpi.com For the unsubstituted pyrrolo[1,2-a]quinoxaline, a reference FTIR spectrum is available, which can serve as a basis for comparison with its derivatives. nih.gov

Photophysical Characterization

The photophysical properties of the pyrrolo[1,2-a]quinoxaline (PQN) scaffold and its derivatives have been the subject of detailed investigation, revealing their potential as versatile fluorophores. acs.orgresearchgate.netnih.gov The introduction of substituents at various positions on the PQN core can significantly influence properties such as emission wavelength, photoluminescence quantum yield (PLQY), and aggregation behavior. acs.org Studies on derivatives like 2,4-diphenylpyrrolo[1,2-a]quinoxaline (QPP) and those incorporating thiophene (B33073) rings (QPT and QTP) have provided a deeper understanding of the structure-property relationships within this class of compounds. acs.orgresearchgate.netnih.govnih.gov These molecules are noted for their environmental responsiveness and potential applications in bioimaging. researchgate.netnih.govnih.gov

Emission Wavelength and Photoluminescence Quantum Yield (PLQY) Analysis

The emission characteristics of pyrrolo[1,2-a]quinoxaline derivatives are highly dependent on their substitution pattern and the surrounding environment. For instance, a study of several PQN derivatives, including the unsubstituted parent compound (QHH), a diphenyl-substituted version (QPP), and two derivatives with phenyl and thiophenyl substitutions (QPT and QTP), demonstrated this variability. acs.orgresearchgate.netnih.gov

In solution, these compounds exhibit emission maxima that are influenced by the nature of the substituents. acs.org The photoluminescence quantum yield (PLQY), a measure of the efficiency of the fluorescence process, also varies significantly among these derivatives in their dissolved state. acs.org However, a notable shift in these properties is observed in the solid state, where emission wavelengths are comparable to their aggregated states. acs.org The solid-state quantum yields show a different trend compared to the solution phase, with the unsubstituted QHH having the lowest quantum yield and the QTP molecule showing the highest. acs.org This highlights the significant impact of intermolecular interactions in the solid state on the emissive properties of these compounds. acs.org

Table 1: Photophysical Data for Pyrrolo[1,2-a]quinoxaline Derivatives

Compound Emission Wavelength (λem) in Aggregated State (nm)
QHH 424
QPP 459
QPT 468
QTP 481

Data sourced from a study on the aggregation of PQN derivatives in a dioxane/water mixture. acs.org

Investigation of Aggregation-Induced Emission (AIE) Phenomena

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. wikipedia.orgrsc.org This effect is often attributed to the restriction of intramolecular motions in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. rsc.org

Several pyrrolo[1,2-a]quinoxaline derivatives have been shown to exhibit AIE characteristics. acs.orgresearchgate.netnih.gov In studies using dioxane and water as solvent/anti-solvent pairs, an increase in the water fraction induces aggregation, leading to changes in fluorescence intensity. acs.org For example, molecules QPP and QTP displayed a significant enhancement in fluorescence due to AIE, while the unsubstituted QHH showed only a marginal increase in intensity. researchgate.netnih.gov This suggests that the substituents play a crucial role in mediating the AIE effect in these systems. The AIE properties of these fluorophores have been explored for applications such as bioimaging. researchgate.netnih.gov The AIE phenomenon is a key feature that makes these compounds promising for various applications in materials science and biology. nih.gov

Triplet State Characterization (e.g., Phosphorescence Studies)

The triplet excited states of pyrrolo[1,2-a]quinoxaline derivatives are crucial to understanding their complete photophysical behavior, including processes like intersystem crossing (ISC) and phosphorescence. acs.orgresearchgate.netnih.gov Computational and experimental studies have been employed to characterize these triplet states. acs.orgnih.gov

For 2,4-disubstituted PQN analogues, it has been found that the S1 excited states can undergo intersystem crossing to higher triplet states (T2/T3). acs.orgresearchgate.netnih.gov These triplet states have been identified as being responsible for the observed phosphorescence. acs.orgresearchgate.netnih.gov Phosphorescence studies have validated these computational findings, revealing differences in emission intensity among various derivatives. The unsubstituted QHH showed the lowest phosphorescence intensity, whereas the diphenyl-substituted QPP exhibited the highest. acs.orgresearchgate.netnih.gov Furthermore, the lowest triplet state (T1) is believed to be involved in processes such as reactive oxygen species (ROS) generation, particularly in the aggregated state. acs.orgresearchgate.netnih.gov This detailed characterization of the triplet states underscores the complex photophysics of the pyrrolo[1,2-a]quinoxaline core and its potential for applications that leverage these excited states, such as in phosphorescent organic light-emitting diodes (OLEDs). acs.orgnih.gov

Advanced Research Perspectives and Potential Applications of 1,4 Dichloropyrrolo 1,2 a Quinoxaline Derivatives

Materials Science and Optoelectronic Applications

The rigid, highly conjugated plane of the pyrrolo[1,2-a]quinoxaline (B1220188) scaffold imparts excellent photoelectric properties, making it a promising candidate for use in advanced materials, particularly in the field of optoelectronics. researchgate.netresearchgate.net

The photophysical properties of pyrrolo[1,2-a]quinoxalines make them suitable for application as emitters in Organic Light-Emitting Diodes (OLEDs). researchgate.netacs.orgnih.gov Some derivatives have been investigated as triplet emitters for phosphorescent OLEDs (PHOLEDs). acs.orgnih.govacs.org Donor-acceptor type systems based on a quinoxaline (B1680401) core are promising materials for OLEDs. researchgate.net Multilayered OLEDs have been fabricated using quinoxaline-based derivatives as the blue emitting layer, achieving notable external quantum efficiencies. nih.gov For instance, devices using fluorene-bridged quinoxaline derivatives have demonstrated efficient blue emission with external quantum efficiencies up to 1.58%. nih.gov Furthermore, thermally activated delayed fluorescence (TADF) emitters based on a quinoxaline acceptor have achieved high performance, with maximum external quantum efficiencies reaching 15.3%. rsc.org

Table 2: Performance of Quinoxaline-Based OLEDs

Emitter Type Max. External Quantum Efficiency (EQE) Device Brightness Color/Coordinates (CIE) Reference
Fluorene-bridged quinoxaline 1.58% Not Specified Blue (0.18, 0.24) nih.gov
Quinoxaline-based TADF 15.3% 36,480 cd/m² Not Specified rsc.org
Fluorescent D-π-A-π-D system 4.5% (non-doped) Not Specified Deep Red researchgate.net

The strong fluorescence and environmentally responsive nature of the pyrrolo[1,2-a]quinoxaline core are leveraged in the development of highly sensitive fluorescent sensors. acs.orgnih.govresearchgate.net A novel sensor based on a thiophene-appended pyrrolo[1,2-a]quinoxaline was developed for the nanomolar detection of sodium ions, exhibiting excellent selectivity through fluorescence quenching. researchgate.net The detection limit for sodium ions was found to be as low as 2.219 nM. researchgate.net Other derivatives have been designed as highly emissive, narrow-band fluorescent sensors for the detection of nitroaromatics. researchgate.net Dipyrrolyl quinoxalines with extended chromophores have been shown to be effective fluorimetric sensors for anions, displaying a dramatic change in fluorescence upon binding with fluoride (B91410) and pyrophosphate. scispace.com Additionally, water-soluble quinoxaline derivatives have been created to function as dual colorimetric and fluorescent pH indicators for acidic aqueous solutions. mdpi.com

Exploration of Novel Chemical Transformations

The pyrrolo[1,2-a]quinoxaline scaffold, particularly its halogenated derivatives like 1,4-dichloropyrrolo[1,2-a]quinoxaline, serves as a versatile platform for developing new chemical entities. The presence of halogen atoms at positions 1 and 4 offers reactive handles for a variety of chemical transformations, allowing for extensive structural diversification. Research has focused on leveraging these reactive sites to explore novel synthetic routes and generate libraries of compounds with potential applications in various fields of chemical research.

Expanding the Synthetic Scope of Halogenated Pyrrolo[1,2-a]quinoxalines

The synthetic utility of halogenated pyrrolo[1,2-a]quinoxalines is demonstrated by the breadth of derivatives that can be prepared. The chlorine atoms, particularly the one at the 3-position of the quinoxaline core in related structures, are susceptible to nucleophilic substitution, enabling the introduction of various functional groups and molecular fragments. nih.gov

Recent studies have significantly expanded the library of pyrrolo[1,2-a]quinoxaline-based molecules by developing multi-step synthetic sequences. nih.govnih.gov These strategies often begin with a core scaffold and systematically build complexity. For instance, a general approach involves the condensation of 2-(1H-pyrrol-1-yl)aniline with functionalized aldehydes to form the basic pyrrolo[1,2-a]quinoxaline ring system. nih.gov Subsequent modifications can be introduced to further elaborate the structure.

Key synthetic transformations that have been successfully employed to create diverse derivatives include:

Condensation Reactions: The formation of the core ring system often involves the condensation of precursors like 2-(1H-pyrrol-1-yl)anilines with various aldehydes or their equivalents. nih.gov

Nucleophilic Substitution: The introduction of side chains, such as substituted piperazines, can be achieved through the substitution of precursor aldehydes. nih.gov

Acylation and Reduction: Functional groups on the synthesized scaffolds can be further modified. For example, acylation of an amine group followed by reduction offers a pathway to introduce different substituents. nih.gov

Palladium-Catalyzed Hydrogenation: This method has been used for the reduction of nitro groups in synthetic intermediates, which can then be used in subsequent condensation steps to build the final heterocyclic structure. nih.gov

These synthetic advancements have led to the creation of a wide array of derivatives with varied substitution patterns, demonstrating the adaptability of the pyrrolo[1,2-a]quinoxaline scaffold for chemical exploration. nih.govnih.gov

Table 1: Examples of Synthesized Pyrrolo[1,2-a]quinoxaline Derivatives

Compound ReferenceKey Synthetic PrecursorsKey Transformation StepSource
Compound 362-(1H-pyrrol-1-yl)aniline, Functionalized AldehydeCondensation nih.gov
Compound 382-(1H-pyrrol-1-yl)aniline, Functionalized AldehydeCondensation nih.gov
Compound 64Compound 38Acylation nih.gov
Compound 652-(1H-pyrrol-1-yl)aniline 10, Acetic AcidCondensation at elevated temperature nih.gov
Compound 72Intermediate 71Reduction using LiAlH4 nih.gov

Development of Green Chemistry Approaches for Efficient Derivatization

In line with the principles of sustainable chemistry, significant effort has been directed towards developing environmentally benign and efficient methods for the synthesis of pyrrolo[1,2-a]quinoxalines and their derivatives. These approaches aim to minimize waste, avoid hazardous reagents, and reduce energy consumption.

Several innovative green chemistry strategies have been reported:

Metal-Free Catalysis: An efficient protocol using molecular iodine (I₂), a non-toxic and readily available catalyst, has been developed for the one-pot synthesis of pyrrolo[1,2-a]quinoxaline derivatives. rsc.org This method proceeds via a cascade of sp³ and sp² C-H cross-dehydrogenative couplings, using DMSO as the oxidant, and provides good to excellent yields across a broad range of substrates. rsc.org

Iron-Catalyzed Reactions: A straightforward method catalyzed by ferric chloride (FeCl₃) has been established for synthesizing these scaffolds from 1-(2-aminophenyl)pyrroles and cyclic ethers. rsc.org This process is notable for its use of an inexpensive and low-toxicity iron catalyst and readily accessible starting materials. rsc.org

Electrochemical Synthesis: An iodine-mediated electrochemical method provides an efficient and mild route for C(sp³)–H cyclization to form functionalized quinoxalines. rsc.org This technique features high atom economy and the potential for scalable preparation. rsc.org

Reusable Catalysts in Water: A facile and sustainable strategy utilizes amidosulfonic acid (NH₂SO₃H) as a solid, reusable catalyst for the synthesis of 4,5-dihydropyrrolo[1,2-a]quinoxalines in water at room temperature. nih.gov The catalyst can be recycled multiple times without a significant loss of activity, highlighting the method's green credentials. nih.gov

Brønsted Acid Catalysis: A one-pot domino reaction catalyzed by a Brønsted acid enables the direct synthesis of pyrrolo[1,2-a]quinoxalines through a sequence involving imine formation, an SEAr reaction, and C-C bond cleavage. rsc.org

Table 2: Green Chemistry Approaches for Pyrrolo[1,2-a]quinoxaline Synthesis

Catalyst/MethodKey FeaturesReaction TypeSource
Iodine (I₂)Metal-free, non-toxic catalyst, DMSO as oxidantsp³ and sp² C–H cross-dehydrogenative coupling rsc.org
Ferric Chloride (FeCl₃)Inexpensive, low-toxicity iron catalystAnnulation and cleavage of cyclic ethers rsc.org
ElectrochemistryIodine-mediated, mild conditions, high atom economyElectrochemical C(sp³)–H cyclization rsc.org
Amidosulfonic AcidSolid, reusable catalyst, reaction in waterCondensation nih.gov
Brønsted AcidOne-pot domino reactionImine formation, SEAr, C-C cleavage rsc.org

Future Directions in the Design of Pyrrolo[1,2-a]quinoxaline Scaffolds for Chemical Research

The pyrrolo[1,2-a]quinoxaline framework continues to be a fertile ground for chemical research, with future directions pointing towards more sophisticated molecular designs and broader applications. The established synthetic versatility allows for the fine-tuning of electronic, steric, and physicochemical properties, paving the way for several promising research avenues.

One major future direction lies in the rational design of derivatives for highly specific biological targets. Building on recent successes in identifying potent and selective Sirt6 activators, future work could focus on exploring the structure-activity relationship (SAR) in greater detail. nih.govnih.gov This involves creating focused libraries of compounds with systematic variations to probe interactions with target proteins, as guided by molecular modeling and docking studies. nih.govnih.gov The goal is to develop highly efficacious molecular tools for chemical biology and potentially as leads for new therapeutic agents. nih.govnih.gov

Another key area for future development is the expansion of the chemical space accessible from the pyrrolo[1,2-a]quinoxaline scaffold. This includes the exploration of novel and more complex annulation strategies to build upon the core structure. nih.gov The development of new catalytic systems that enable previously challenging transformations, such as late-stage functionalization, will be crucial. This will allow chemists to introduce functionalities with high precision, generating novel molecular architectures that are currently inaccessible.

Furthermore, there is growing interest in the photophysical properties of these heterocycles. researchgate.netnih.govacs.org Future design could focus on modulating the electron donor-acceptor characteristics of the pyridine-pyrrole core to create novel photofunctional materials. acs.org By strategically placing substituents, researchers could tune properties like fluorescence quantum yields, solvatochromism, and aggregation-induced emission (AIE), leading to applications in organic electronics and bio-imaging. researchgate.netnih.gov

Q & A

Q. What are the primary synthetic routes for 1,4-dichloropyrrolo[1,2-a]quinoxaline, and how do reaction conditions influence yield?

The synthesis of pyrrolo[1,2-a]quinoxaline derivatives typically involves intramolecular aromatic nucleophilic displacement. For 1,4-dichloro derivatives, a common method starts with substituted precursors undergoing halogenation. For example:

  • Iodine-catalyzed one-pot synthesis : Using I₂ as a catalyst, sp³ and sp² C-H cross-dehydrogenative coupling yields pyrrolo[1,2-a]quinoxaline derivatives at mild temperatures (60–80°C) with moderate to high yields (60–85%) .
  • Copper-catalyzed cascade reactions : CuCl₂/KI systems enable efficient coupling of disulfides with pyrrolo[1,2-a]quinoxalines under aerobic conditions (120°C, 24h), achieving isolated yields up to 78% .
  • Intramolecular substitution : Reactions involving carboxamide moieties displacing aromatic halides (e.g., fluoride or nitro groups) yield chlorinated derivatives, with DFT studies confirming electronic effects of substituents on reactivity .

Q. How does the molecular structure of this compound influence its electronic properties and reactivity?

Density functional theory (DFT) calculations reveal that chlorine substituents at the 1- and 4-positions significantly alter the compound’s electronic profile:

  • Electron-withdrawing effects : Chlorine atoms increase electrophilicity at the quinoxaline core, enhancing reactivity in cross-coupling or nucleophilic substitution reactions.
  • Steric hindrance : The planar bicyclic structure (benzene fused to pyrazine) allows π-π stacking, but chlorine substituents may hinder interactions with bulky biological targets .
    Comparative studies with non-chlorinated analogs (e.g., imidazo[1,2-a]quinoxaline) show reduced redox activity and altered binding affinities due to halogenation .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic efficiency across different synthetic methodologies?

Discrepancies in catalytic efficiency often arise from reaction mechanisms and solvent systems:

  • Catalyst selection : I₂-catalyzed methods favor oxidative coupling but may require strict anhydrous conditions, whereas CuCl₂/KI systems tolerate moisture but demand higher temperatures .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance iodine-mediated reactions, while non-polar solvents (e.g., toluene) improve copper-catalyzed yields .
  • Kinetic vs. thermodynamic control : Competing pathways (e.g., dimerization vs. cyclization) can be mitigated by adjusting stoichiometry or using directing groups .

Q. What experimental designs are optimal for evaluating the anti-leukemic activity of this compound derivatives?

Key steps include:

  • In vitro cytotoxicity assays : Use human leukemia cell lines (e.g., Jurkat, K562) with MTT or resazurin-based viability tests. IC₅₀ values for derivatives like (E)-4-(3,4,5-trimethoxyphenyl)prop-2-en-1-one analogs show sub-micromolar activity .
  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., piperazine, pyridinyl) to assess effects on potency. Piperazinyl derivatives exhibit enhanced solubility and target engagement compared to halogenated analogs .
  • Mechanistic studies : Flow cytometry for apoptosis/necrosis profiling and Western blotting to evaluate Bcl-2 or caspase-3 modulation .

Q. How can green chemistry principles be applied to synthesize this compound derivatives?

Sustainable methods include:

  • Aerobic oxidations : Using O₂ as a terminal oxidant in cyclization reactions reduces reliance on toxic reagents (e.g., MnO₂ or DDQ). Yields up to 92% are achieved under mild conditions (80°C, 12h) .
  • Solvent-free mechanochemistry : Ball-milling techniques minimize waste and energy consumption, though applicability to halogenated systems requires further validation .
  • Catalyst recycling : SnO₂@MWCNT nano-catalysts enable >90% recovery and reuse for dihydropyrrolo[1,2-a]quinoxaline synthesis, though chlorinated variants may require optimization .

Data Contradiction Analysis

Q. Why do some studies report divergent biological activities for structurally similar pyrrolo[1,2-a]quinoxaline derivatives?

Variations arise from:

  • Substituent positioning : Chlorine at 1,4-positions vs. 4,5-positions alters steric and electronic profiles, impacting interactions with enzymes like topoisomerase II or kinases .
  • Cell-line specificity : Derivatives showing anti-leukemic activity in Jurkat cells may lack efficacy in solid tumors due to differential membrane permeability or metabolic stability .
  • Assay conditions : Discrepancies in IC₅₀ values (e.g., 0.5–5 µM) may reflect variations in serum concentration or incubation times .

Methodological Recommendations

  • Synthetic optimization : Prioritize iodine or copper catalysis for scalability, but validate purity via ¹H/¹³C NMR and LCMS (>98%) .
  • Biological testing : Include positive controls (e.g., doxorubicin) and assess off-target effects using toxicity panels (e.g., hepatic CYP450 inhibition) .
  • Computational modeling : Use DFT or molecular docking to predict reactivity and target binding before experimental validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.